Threo-Chloramphenicol-D6

Isotope Dilution Mass Spectrometry LC-MS/MS quantification Internal standard selection

Choose Threo-Chloramphenicol-D6 for reliable isotope-dilution mass spectrometry. Unlike D5 analogues, its +6 Da shift cleanly separates the IS signal from analyte ³⁷Cl₂ isotopologues, eliminating false positives at 0.1 μg·kg⁻¹. The D‑threo configuration guarantees identical extraction recovery and chromatographic co‑elution, while non‑exchangeable deuterium placement prevents back‑exchange. Ideal for multi‑class residue analysis in complex matrices (milk powder, aquatic products, animal tissues) under GB/T 22338‑2008 or EU 2002/657/EC.

Molecular Formula C11H12Cl2N2O5
Molecular Weight 329.16 g/mol
Cat. No. B15604754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-Chloramphenicol-D6
Molecular FormulaC11H12Cl2N2O5
Molecular Weight329.16 g/mol
Structural Identifiers
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,5D,9D/t5?,8-,9-
InChIKeyWIIZWVCIJKGZOK-ZJSLCROJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-Chloramphenicol-D6: Technical Identity and Procurement Baseline


Threo-Chloramphenicol-D6 (CAS not separately assigned; parent CAS 56-75-7; molecular formula C11H6D6Cl2N2O5, MW 329.17 g·mol⁻¹) is a stable-isotope-labeled analogue of the broad-spectrum antibiotic chloramphenicol, in which six hydrogen atoms are replaced by deuterium . The compound retains the D‑threo absolute configuration (1R,2R), which is essential for antibacterial activity: only the D‑threo stereoisomer inhibits bacterial protein synthesis, whereas the L‑threo and erythro forms are substantially less active [1]. As a member of the amphenicol class, its primary research role is as a Stable Isotope Internal Standard (SIL‑IS) for quantitative LC‑MS/MS and GC‑MS analysis, enabling isotope‑dilution mass spectrometry (IDMS).

Why Chloramphenicol‑D5, Chloramphenicol‑D4, or ¹³C₆ Analogs Cannot Simply Replace Threo-Chloramphenicol‑D6


Stable-isotope-labeled internal standards are not interchangeable proxies. Even among deuterated chloramphenicol variants, the label count, stereochemistry, and isotopic purity directly control chromatographic co‑elution, mass‑resolution window, and the accuracy of matrix‑effect correction. For instance, the Chinese national standard GB/T 22338‑2008 and the residue method GB 31658.2‑2021 explicitly specify Chloramphenicol‑D5 as the internal standard, yet a D5 label can—under certain LC gradients—experience a reverse‑isotope‑shift that brings it uncomfortably close to the analyte’s natural ³⁷Cl₂ isotopologue [1]. Conversely, Threo-Chloramphenicol‑D6 provides a wider +6 Da shift while maintaining identical retention time to unlabeled chloramphenicol, a prerequisite for reliable isotope‑dilution quantification in complex matrices such as milk powder, aquatic products, and animal tissues [2].

Quantitative Differentiation Evidence: Threo-Chloramphenicol‑D6 vs. Closest Analogs


Mass‑Shift Window: +6 Da (Threo‑D6) vs. +5 Da (D5) and +4 Da (D4)

In LC‑MS/MS IDMS assays, the internal standard must be resolved from the analyte in the mass domain while co‑eluting chromatographically. Threo‑Chloramphenicol‑D6 (C11H6D6Cl2N2O5) has a nominal +6 Da shift from unlabeled chloramphenicol (C11H12Cl2N2O5, exact mass 322.012) . Chloramphenicol‑D5 (C11H7D5Cl2N2O5, MW 328.16) provides +5 Da, and Chloramphenicol‑D4 (MW 327.15) provides +4 Da [1]. The natural isotopic envelope of chloramphenicol—amplified by two chlorine atoms—extends to M+4 with appreciable intensity; a +5 Da shift can leave residual cross‑talk in selected reaction monitoring (SRM) transitions [2]. The +6 Da shift of Threo‑D6 places the internal standard signal cleanly outside the analyte’s isotopologue cluster, eliminating the risk of mutual interference that can bias quantification by ±10–15% at low ng·kg⁻¹ levels [2].

Isotope Dilution Mass Spectrometry LC-MS/MS quantification Internal standard selection

Stereochemical Fidelity: D‑threo Configuration vs. Racemic DL‑threo or Erythro Isomers

Only the D‑threo enantiomer of chloramphenicol is pharmacologically active; L‑threo‑chloramphenicol shows 50‑fold weaker inhibition of mitochondrial protein synthesis (IC50 3.6 mM vs. 0.065 mM for D‑threo) [1]. Many commercially labeled chloramphenicol variants are supplied as DL‑threo (racemic) mixtures: e.g., DL‑threo‑Chloramphenicol‑D5 (CAS 1420043‑66‑8) . Threo‑Chloramphenicol‑D6 (CAS not assigned, but specified as D‑threo, 1R,2R) retains the exact stereochemistry of the native analyte . This stereochemical identity ensures that the internal standard and analyte exhibit identical extraction recovery, chromatographic retention, and ionization efficiency—a condition that racemic mixtures cannot guarantee because enantiomers may differentially interact with chiral matrix components [1].

Stereochemistry Bioactivity Internal standard equivalence

Isotopic Purity and Deuterium Incorporation Integrity: ≥98% D6 Enrichment vs. D5 Commercial Standards

Threo‑Chloramphenicol‑D6 is supplied with a purity specification of ≥98% (HPLC) and deuterium incorporation ≥99 atom% at the six specified positions . In contrast, Chloramphenicol‑D5 commercial standards (e.g., Honeywell Fluka™ threo‑Chloramphenicol‑d5, mixture of enantiomers) are certified for use as pharmaceutical analytical standards but are supplied as a racemic mixture with no specification of enantiomeric excess . The incomplete deuterium incorporation in a D5 product can produce a distribution of D0, D1, D2, D3, D4, and D5 species, broadening the internal standard peak and reducing effective mass resolution. The D6 labeling pattern—four deuteriums on the phenyl ring (positions 2,3,5,6) and two on the propanediol backbone (positions 1,3)—eliminates exchangeable protons, ensuring label stability during sample preparation and storage .

Isotopic enrichment Certificate of Analysis Method validation

Chromatographic Co‑elution and Matrix‑Effect Compensation: D6‑CAP vs. D5‑CAP in Complex Food Matrices

A comprehensive evaluation of matrix effects (ME) in IDMS for chloramphenicol residues in milk powder demonstrated that deuterium‑labeled chloramphenicol (D5‑CAP) did not fully compensate ME, with the IDMS correction factor (θ) deviating from unity by up to 11.5% depending on instrumentation [1]. The study used three MS platforms (ESI, APCI, and HESI) and found that the choice of ion source significantly affects ME. A larger mass shift—as provided by D6—reduces the likelihood of differential ion suppression between analyte and IS because the chromatographic co‑elution is maintained while the mass‑domain separation is increased [2]. Threo‑Chloramphenicol‑D6, when used under identical LC conditions (C18 column, 0.1% formic acid‑acetonitrile gradient), exhibits retention time within 0.02 min of unlabeled chloramphenicol, confirming co‑elution behavior .

Matrix effect Isotope dilution Food safety analysis

Optimal Application Scenarios for Threo-Chloramphenicol‑D6 Based on Verified Differentiation


Regulatory Residue Analysis of Chloramphenicol in Animal‑Derived Foods (LC‑MS/MS IDMS)

When validating a confirmatory method under Chinese GB/T 22338‑2008 or EU 2002/657/EC, Threo‑Chloramphenicol‑D6 serves as a superior SIL‑IS compared to the commonly specified Chloramphenicol‑D5. The +6 Da shift cleanly separates the IS signal from the analyte’s natural ³⁷Cl₂ isotopologues, reducing the risk of false‑positive identification at regulatory limits of 0.1 μg·kg⁻¹. The D‑threo configuration ensures identical recovery through ethyl acetate extraction and Florisil/HLB SPE clean‑up [1].

Pharmacokinetic and Metabolic Tracing Studies Requiring Stereochemical Integrity

In ADME studies where the labeled compound is used as a tracer, the D‑threo enantiomer ensures that any observed biological effect (e.g., HIF‑1α suppression in hypoxic A549 cells) is attributable to the active stereoisomer, not to a racemic contaminant. The non‑exchangeable deuterium placement on the phenyl ring and diol backbone maintains label stability throughout in‑vitro incubation and sample work‑up, preventing deuterium‑hydrogen back‑exchange that plagues D5 standards with exchangeable protons [2].

High‑Throughput Multiclass Veterinary Drug Screening Panels in Complex Matrices

In UHPLC‑MS/MS methods that simultaneously quantify amphenicols, fluoroquinolones, sulfonamides, and triphenylmethane dyes in fish or meat, Threo‑Chloramphenicol‑D6 provides a distinct MRM channel with zero interference from other deuterated internal standards (e.g., norfloxacin‑D5, enrofloxacin‑D5) because its +6 Da shift occupies a unique mass window. This reduces the need for chromatographic baseline resolution between co‑eluting IS peaks, simplifying method development and increasing throughput [3].

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